N-(3-fluorophenyl)-2-[5-(4-methoxyphenyl)tetrazol-2-yl]acetamide
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Overview
Description
N-(3-fluorophenyl)-2-[5-(4-methoxyphenyl)tetrazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-[5-(4-methoxyphenyl)tetrazol-2-yl]acetamide typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Acylation: The tetrazole derivative is then acylated with 3-fluorophenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-[5-(4-methoxyphenyl)tetrazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-[5-(4-methoxyphenyl)tetrazol-2-yl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-[5-(4-methoxyphenyl)tetrazol-2-yl]acetamide
- N-(3-bromophenyl)-2-[5-(4-methoxyphenyl)tetrazol-2-yl]acetamide
- N-(3-methylphenyl)-2-[5-(4-methoxyphenyl)tetrazol-2-yl]acetamide
Uniqueness
N-(3-fluorophenyl)-2-[5-(4-methoxyphenyl)tetrazol-2-yl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound, making it a valuable candidate for drug development.
Properties
CAS No. |
429648-48-6 |
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Molecular Formula |
C16H14FN5O2 |
Molecular Weight |
327.31g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-[5-(4-methoxyphenyl)tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C16H14FN5O2/c1-24-14-7-5-11(6-8-14)16-19-21-22(20-16)10-15(23)18-13-4-2-3-12(17)9-13/h2-9H,10H2,1H3,(H,18,23) |
InChI Key |
YAPQXTVXDAYNMD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC(=CC=C3)F |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
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